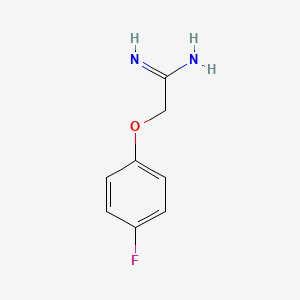

2-(4-Fluoro-phenoxy)-acetamidine

Description

BenchChem offers high-quality 2-(4-Fluoro-phenoxy)-acetamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluoro-phenoxy)-acetamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenoxy)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGZNIVFWJJFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379173 | |

| Record name | 2-(4-FLUORO-PHENOXY)-ACETAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284029-62-5 | |

| Record name | 2-(4-FLUORO-PHENOXY)-ACETAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility of 2-(4-Fluoro-phenoxy)-acetamidine in water vs organic solvents

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 2-(4-Fluoro-phenoxy)-acetamidine , a critical intermediate in the synthesis of serine protease inhibitors (e.g., Factor Xa inhibitors).

Executive Summary

Effective handling of 2-(4-Fluoro-phenoxy)-acetamidine requires a distinct understanding of its two primary forms: the Free Base and the Hydrochloride Salt .[1] While the salt form exhibits high aqueous solubility suitable for aqueous reaction workups, the free base is lipophilic (LogP ~1.1) and requires organic media for efficient solvation. This guide provides the mechanistic rationale for solvent selection, detailed solubility data, and validated protocols for solubility determination.

Physicochemical Characterization

To predict solubility behavior, we must first establish the compound's fundamental properties. The amidine group is a strong base, significantly influencing solubility across the pH scale.

| Property | Value / Description | Source |

| Molecular Formula | C₈H₉FN₂O | [PubChem, 2025] |

| Molecular Weight | 168.17 g/mol (Free Base) | [PubChem, 2025] |

| pKa (Calculated) | ~11.5 - 12.0 (Amidine group) | [Inferred from Acetamidine pKa 12.52] |

| LogP (XLogP3) | 1.1 | [PubChem, 2025] |

| H-Bond Donors | 2 (Amidine NH/NH₂) | [Structural Analysis] |

| H-Bond Acceptors | 2 (Ether O, Amidine N) | [Structural Analysis] |

Mechanistic Insight: The presence of the 4-fluorophenoxy group adds lipophilicity (

Solubility Profile: Water vs. Organic Solvents[7][8]

Aqueous Solubility & pH Dependence

The solubility of 2-(4-Fluoro-phenoxy)-acetamidine is pH-dependent .[1]

-

Acidic pH (pH < 10): The amidine nitrogen is protonated (

). The ionic character dominates, rendering the compound highly soluble (>50 mg/mL) in water. -

Basic pH (pH > 12): The compound exists as the neutral free base. With a LogP of 1.1, the free base has moderate to low aqueous solubility (<1 mg/mL), often precipitating as an oil or solid.

Organic Solvent Compatibility

The following matrix guides solvent selection for synthesis and purification.

| Solvent Class | Representative Solvents | Solubility (HCl Salt) | Solubility (Free Base) | Application |

| Polar Protic | Water, Methanol, Ethanol | High | High | Recrystallization, HPLC mobile phase.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Very High | Stock solutions for bioassays. |

| Non-Polar | Diethyl Ether, Hexane | Insoluble | Low/Moderate | Precipitation of salt (antisolvent). |

| Chlorinated | Dichloromethane (DCM) | Low | High | Extraction of free base from aqueous base. |

Phase Distribution Logic (Graphviz)

The following diagram illustrates the partitioning logic used during extraction and purification.

Figure 1: Phase partitioning logic based on pH modulation. The amidine functionality acts as a solubility switch.

Experimental Protocols

Protocol: Determination of Thermodynamic Solubility

Objective: To quantify the exact saturation limit of the compound in a specific solvent (e.g., PBS pH 7.4 or DMSO).

Reagents:

-

Solvent: Phosphate Buffered Saline (PBS) or HPLC-grade Water.[1]

-

Apparatus: Orbital shaker, Centrifuge, HPLC-UV.[1]

Step-by-Step Workflow:

-

Supersaturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Shake the vial at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.

-

Filtration: Filter the supernatant through a 0.22 µm PVDF membrane (low binding) to remove micro-particulates.

-

Quantification: Dilute the filtrate (e.g., 1:100 in mobile phase) and inject into HPLC.

-

Detection: UV at 224 nm (Amidine absorption max).[3]

-

Calculation: Compare peak area against a standard curve of known concentration.

-

Protocol: Free Base Extraction

Objective: To isolate the free base from the commercially available HCl salt for use in non-polar reactions.

-

Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of water.

-

Basification: Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free base precipitates or oils out.

-

Extraction: Extract 3x with 15 mL Dichloromethane (DCM).

-

Drying: Dry the combined organic layers over anhydrous

. -

Isolation: Evaporate the solvent under reduced pressure to yield the free base.

Implications for Drug Development[1][7]

Bioassay Formulation

For in vitro screening, do not dissolve the free base directly in cell culture media.

-

Best Practice: Prepare a 10 mM stock solution in DMSO .

-

Dilution: Dilute the DMSO stock into the assay buffer. Ensure the final DMSO concentration is <1% to avoid cytotoxicity. The compound will remain soluble in the buffer due to protonation at physiological pH.

Synthesis & Purification

The solubility differential is the primary purification tool.

-

Reaction Step: Perform amidine formation in Ethanol.

-

Workup: Add anhydrous Diethyl Ether to the reaction mixture. The HCl salt will precipitate as a white crystalline solid, while impurities often remain in the mother liquor.

References

-

PubChem. (2025).[4][5][6] 2-(4-Fluoro-phenoxy)-acetamidine | C8H9FN2O.[1][4][] National Library of Medicine. Available at: [Link]

-

Organic Chemistry Data. (2022). pKa Values of Amidine Derivatives. Available at: [Link]

-

DrugFuture. (2023). Acetamidine Hydrochloride Properties and Solubility. Available at: [Link]

-

Wang, R. et al. (2015).[8] Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 318951-78-9|2-(4-Fluorophenoxy)acetimidamide hydrochloride|BLD Pharm [bldpharm.com]

- 3. Acetamidine Hydrochloride [drugfuture.com]

- 4. 2-(4-Fluoro-phenoxy)-acetamidine | C8H9FN2O | CID 2774684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-fluorophenoxy)-N-(4-hydroxyphenyl)acetamide | C14H12FNO3 | CID 9323790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetamidine | C2H6N2 | CID 67171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Determining and Predicting the pKa Values of Phenoxyacetamidine Derivatives

Introduction: The Critical Role of pKa in Drug Design and Development

In medicinal chemistry and drug development, the acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH.[1] For phenoxyacetamidine derivatives, a class of compounds with significant therapeutic potential, understanding their pKa is paramount. Amidines are among the strongest organic bases, with pKa values typically ranging from 5 to 12.[2] Their basicity is a critical determinant of pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, metabolic stability, and target binding affinity.[1][3] An accurate grasp of the pKa allows researchers to predict a drug candidate's behavior in physiological environments (pH ~7.4), optimize its formulation, and enhance its therapeutic efficacy.[1][4] This guide provides a comprehensive overview of both experimental and computational methodologies for the precise determination of pKa values for this important class of molecules.

The basicity of the amidine functional group arises from the protonation of its imino nitrogen atom. The resulting amidinium cation is significantly stabilized by resonance, which delocalizes the positive charge across both nitrogen atoms, making the conjugate acid less acidic (and thus, the parent amidine more basic).[2][3] This inherent basicity is finely tuned by substituents on the phenoxy ring, necessitating robust methods for pKa characterization.

Section 1: Experimental Determination of pKa

The direct measurement of pKa remains the gold standard for accuracy. The choice of method is often dictated by the compound's properties, such as solubility and the quantity of pure sample available.

Potentiometric Titration: The Benchmark Method

Potentiometric titration is a highly precise and widely used technique for pKa determination due to its accuracy and the commercial availability of automated instruments.[5][6][7] The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the resulting change in pH with a calibrated electrode.[4][6]

Causality Behind the Method: The principle hinges on tracking the pH as the amidine derivative is progressively protonated by a strong acid. A plot of pH versus the volume of titrant added produces a sigmoidal titration curve. The inflection point of this curve corresponds to the equivalence point, where all the amidine has been protonated. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated (conjugate acid) and unprotonated (base) forms are equal, as described by the Henderson-Hasselbalch equation.[8][9][10]

This protocol is a self-validating system, where the accuracy is ensured by rigorous calibration and control of experimental variables.

-

Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]

-

Solution Preparation:

-

Analyte: Prepare a sample solution of the phenoxyacetamidine derivative (e.g., 1 mM) in deionized water. For sparingly soluble compounds, a co-solvent like methanol may be used, but the apparent pKa (psKa) must then be extrapolated to zero co-solvent concentration.[4][6] A minimum concentration of 10⁻⁴ M is typically required to detect a significant inflection point.[5][6]

-

Titrant: Prepare standardized 0.1 M hydrochloric acid (HCl) for titrating a basic compound like an amidine.[4][8]

-

Ionic Strength: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration. This minimizes changes in activity coefficients.[4][8]

-

-

Titration Process:

-

Place a known volume (e.g., 20 mL) of the analyte solution in a reaction vessel equipped with a magnetic stirrer.[4][8]

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with measurements, especially for pKa values above 7.[6][8]

-

Add the 0.1 M HCl titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Record the pH and the volume of titrant added at each step until the pH change becomes minimal, indicating the completion of the titration.[4]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

-

Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

-

The pKa of the conjugate acid of the amidine is equal to the pH at the half-equivalence point.[8][9]

-

Caption: Workflow for pKa determination via potentiometric titration.

UV-metric Spectrophotometry: A High-Sensitivity Alternative

For compounds that are poorly soluble or available only in small quantities, UV-Vis spectrophotometry offers a powerful alternative.[6][11] This method is applicable if the phenoxyacetamidine derivative possesses a chromophore near the amidine group, leading to different UV-Vis absorbance spectra for the protonated and unprotonated forms.[11][12]

Causality Behind the Method: The ionization of the amidine group alters the electronic structure of the molecule, which in turn changes how it absorbs UV-Vis light. By preparing a series of solutions with known pH values (using buffers) and measuring their absorbance at a specific wavelength, one can track the ratio of the two species. A plot of absorbance versus pH yields a sigmoidal curve, and the inflection point directly corresponds to the pKa.[9][13][14] This technique is highly sensitive, often requiring concentrations below 10⁻⁵ M.[6]

-

Wavelength Selection:

-

Record the UV-Vis spectra (e.g., 230–500 nm) of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to determine the spectra of the fully protonated and unprotonated forms, respectively.

-

Identify the analytical wavelength(s) where the difference in absorbance between the two forms is maximal.[11]

-

-

Solution Preparation:

-

Measurement:

-

In a 96-well microtiter plate or individual cuvettes, add a fixed, small amount of the analyte stock solution to each buffer solution to achieve the desired final concentration. The final co-solvent concentration should be kept low (e.g., ≤2% v/v) to minimize its effect on the pKa.[11]

-

Include blank buffer solutions (without the analyte) for background correction.[11]

-

Record the absorbance of each solution at the pre-determined analytical wavelength(s).

-

-

Data Analysis:

Caption: The Hammett relationship applied to phenoxyacetamidine derivatives.

Quantum Mechanical and Hybrid Approaches

Modern computational chemistry offers methods to predict pKa from first principles. These in silico techniques involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.

[15]* Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the energies of the protonated and deprotonated species in the gas phase. *[15][16] Solvation Models: Since pKa is a solution-phase property, the effect of the solvent (water) is critical. This is accounted for using implicit solvation models (e.g., SMD, PCM) or explicit models where individual water molecules are included in the calculation. *[15][17] Machine Learning (ML): To improve accuracy and speed, QM-calculated descriptors can be combined with machine learning algorithms trained on large datasets of experimentally determined pKa values.

[18]These computational tools are invaluable for prioritizing synthetic targets and guiding the design of derivatives with optimal ionization profiles.

Section 3: Structure-Basicity Relationships and Data

The principles described above allow for a systematic analysis of how structural modifications impact the pKa of phenoxyacetamidine derivatives. The following table provides illustrative pKa values for a series of para-substituted derivatives, demonstrating the expected trends based on the electronic nature of the substituent.

| Substituent (para-position) | Substituent Type | Hammett Constant (σp) | Predicted pKa |

| -OCH₃ | Strong EDG | -0.27 | ~11.5 |

| -CH₃ | Weak EDG | -0.17 | ~11.2 |

| -H | Reference | 0.00 | 11.0 |

| -Cl | Weak EWG | +0.23 | ~10.5 |

| -CN | Strong EWG | +0.66 | ~9.6 |

| -NO₂ | Very Strong EWG | +0.78 | ~9.2 |

Note: These pKa values are illustrative, based on the unsubstituted parent compound having a hypothetical pKa of 11.0 and a typical ρ value for similar systems. Actual experimental values are required for confirmation.

The data clearly shows that electron-donating groups increase the pKa, making the amidine more basic, while electron-withdrawing groups decrease the pKa, making it less basic. This predictable relationship is a cornerstone of rational drug design, allowing medicinal chemists to fine-tune the pKa to optimize a compound's ADME profile.

Conclusion

A thorough understanding and accurate determination of the pKa values of phenoxyacetamidine derivatives are non-negotiable for successful drug discovery and development. This guide has detailed the gold-standard experimental methods—potentiometric and UV-metric titration—providing the principles and actionable protocols required for their precise measurement. Furthermore, it has introduced the predictive power of computational approaches, from the classical Hammett equation to modern quantum mechanical methods, which are essential for designing molecules with desired physicochemical properties. By integrating these experimental and computational strategies, researchers can effectively characterize and optimize the ionization behavior of phenoxyacetamidine derivatives, paving the way for the development of safer and more effective therapeutic agents.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.

- van Loon, A. H. M., van Hoof, A. J. F., & Teunissen, A. J. P. (n.d.).

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Barbarin, A., et al. (n.d.). Rapid Determination of Ionization Constants (pKa)

- ResearchGate. (n.d.). UV-metric (spectrophotometric) and pH-metric (potentiometric) pKa measurements.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa.

- Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.

- Kyoto Electronics Manufacturing Co., Ltd. (n.d.). How should the acid dissociation constant pKa be measured?.

- ResearchGate. (2016, April 4). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?.

- ResearchGate. (n.d.). Titration experiment to estimate the pKa of an amidine in peptide structure.

- MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture.

- Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity.

- MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction.

- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.

- IJIRSS. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry.

- Perjesi, P., & Turos, G. (n.d.).

- Drug Discovery Pro. (2022, July 16). Why pKas Matter in Medicinal Chemistry.

- ResearchGate. (2015, December 1). Computational Approaches to Predict pKa Values.

- Oszczapowicz, J., & Raczyńska, E. (n.d.). Influence of substitution at imino nitrogen atom on pKa values of N1N1-Dimethylacetamidines. Journal of the Chemical Society, Perkin Transactions 2.

- Scholaris. (n.d.). Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines.

- Semantic Scholar. (n.d.). Functionality of amidines and amidrazones.

- Scribd. (n.d.). Potentiometric Titration of Acids and Bases.

- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

- Schlegel Group. (2017, May 31). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density.

- Zafar, S., et al. (n.d.).

- Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).

- PMC. (n.d.). Amidine containing compounds: Antimicrobial activity and its potential in combating.

- YouTube. (2020, November 3). Calculate the pKa of an organic acid/base using Hammett and Taft constants.

- CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.).

- Scribd. (2001, April 4). Laboratory Study of the Hammett Equation.

- Quora. (2023, January 13). What is the effect of substitution on the basicity of amines?.

- PubMed. (2014, July 15). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method.

- Semantic Scholar. (n.d.). Development of Methods for the Determination of pKa Values.

- ResearchGate. (2025, August 6). Substituent Effects on the Acidity of Aromatic Amines.

- Cambridge University Press. (n.d.). The Hammett cp relationship.

- Ristić, M. M., et al. (2023, July 13). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids.

- YouTube. (2020, September 5). Effects Of Substitute On Basicity Of Aromatic Amines.

- ResearchGate. (n.d.). Substituent Effects on the Acidity of Weak Acids.

Sources

- 1. drughunter.com [drughunter.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. ijirss.com [ijirss.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 15. mdpi.com [mdpi.com]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 18. optibrium.com [optibrium.com]

A Comparative Analysis: 2-(4-Fluoro-phenoxy)-acetamidine and Phenoxyacetamide

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the modification of core scaffolds is a fundamental strategy for optimizing lead compounds. Phenoxyacetamide has emerged as a versatile and privileged structure, forming the basis for a multitude of derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide delves into a comparative analysis of the parent phenoxyacetamide scaffold and a rationally designed derivative, 2-(4-Fluoro-phenoxy)-acetamidine. We will dissect the critical structural distinctions between these two molecules—the substitution of an amide with a more basic amidine and the introduction of a fluorine atom on the phenyl ring. This whitepaper provides a technical framework for understanding how these specific modifications fundamentally alter the physicochemical properties, synthetic routes, and potential biological applications of the core scaffold, offering field-proven insights for researchers engaged in drug discovery and development.

Part 1: Foundational Chemistry: Deconstructing the Scaffolds

The journey into understanding the functional differences between these two compounds begins with a meticulous examination of their molecular architecture. While sharing a common phenoxy-acetyl backbone, their key functional groups and substitutions set them on divergent paths in terms of chemical behavior and biological interactions.

The Archetype: Phenoxyacetamide

Phenoxyacetamide (C₈H₉NO₂) is an aromatic ether and a primary amide.[4] Its structure consists of a phenyl ring linked via an ether oxygen to an acetamide group. This scaffold is relatively neutral, with the amide functionality capable of acting as both a hydrogen bond donor and acceptor. Its chemical stability and synthetic tractability have made it a popular starting point for creating extensive libraries of derivatives.[1][5][6]

The Engineered Derivative: 2-(4-Fluoro-phenoxy)-acetamidine

This molecule introduces two strategic modifications to the parent scaffold. First, the amide group (-C(=O)NH₂) is replaced by an acetamidine group (-C(=NH)NH₂). Second, a fluorine atom is substituted at the para- (4-) position of the phenoxy ring. These are not trivial changes; they are deliberate chemical engineering choices designed to modulate the molecule's properties for potentially enhanced therapeutic effect.

At-a-Glance: Core Structural Differences

The following diagram illustrates the direct structural comparison, highlighting the key points of differentiation.

Caption: Direct structural comparison of the two molecules.

Part 2: Physicochemical Consequences of Molecular Alterations

Every structural change has a cascade of effects on a molecule's physical and chemical properties. Understanding these changes is paramount to predicting its behavior in a biological system.

The Amide-to-Amidine Switch: A Shift in Basicity and Bonding

The transformation of a neutral amide to a strongly basic amidine is the most profound chemical change. Amidines are one of the strongest organic bases, and this has significant implications.

-

Basicity and Protonation: At physiological pH (~7.4), the amidine group will be predominantly protonated, carrying a positive charge. This is in stark contrast to the amide group, which remains neutral. This charge dramatically increases polarity and water solubility.

-

Receptor Interactions: The resulting cationic amidinium ion is an excellent hydrogen bond donor. It can form strong, charge-assisted hydrogen bonds (salt bridges) with anionic residues like aspartate or glutamate in a protein's active site. This makes it a bioisostere for the guanidinium group of arginine, opening up a new range of potential biological targets.

| Property | Phenoxyacetamide (Amide) | 2-(4-Fluoro-phenoxy)-acetamidine (Amidine) | Rationale for Drug Development |

| Basicity | Neutral | Strongly Basic (pKa ~11-12) | The high basicity ensures the molecule is protonated at physiological pH, enabling strong ionic interactions with biological targets. |

| Charge at pH 7.4 | Neutral | Positive (Cationic) | A positive charge can improve water solubility and is often key for binding to targets with anionic pockets (e.g., kinases, proteases). |

| H-Bonding | 1 Donor (NH₂), 1 Acceptor (C=O) | 3 Donors (NH₂, =NH₂⁺) | Increased hydrogen bonding capacity enhances binding affinity and specificity to protein targets. |

The Impact of Para-Fluorination: Enhancing Drug-like Properties

The introduction of fluorine is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties.[7] Its effects are subtle but powerful.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at the para-position of the phenyl ring can block a common site of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the molecule's half-life in the body.

-

Lipophilicity: Fluorine is highly electronegative but has a small van der Waals radius. A single fluorine substitution typically increases lipophilicity (logP), which can enhance membrane permeability and cell uptake.[8]

-

Binding Interactions: The electronegativity of fluorine alters the electronic distribution of the phenyl ring, potentially enhancing favorable aromatic interactions (e.g., pi-stacking) within a binding pocket. Fluorine can also act as a weak hydrogen bond acceptor.

| Property | Non-Fluorinated Phenoxy Ring | 4-Fluoro-phenoxy Ring | Rationale for Drug Development |

| Metabolic Profile | Susceptible to para-hydroxylation | Blocked at the para-position | Increased metabolic stability leads to a longer drug half-life and potentially less frequent dosing. |

| Lipophilicity | Baseline | Increased | Modulated lipophilicity can improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the compound. |

| Electronic Nature | Neutral | Electron-withdrawing | Alters ring electronics to fine-tune binding interactions with the target protein. |

Part 3: Synthesis and Analytical Characterization

The viability of a compound in a drug development pipeline is heavily dependent on the feasibility and efficiency of its synthesis and the robustness of its analytical characterization.

Workflow: Synthesis of Phenoxyacetamide Derivatives

The synthesis of phenoxyacetamides is typically straightforward, often employing the Williamson ether synthesis.[9][10] This established and reliable method makes the scaffold highly accessible for derivatization.

Caption: General workflow for Williamson ether synthesis of phenoxyacetamides.

Experimental Protocol: General Synthesis of Phenoxyacetamide

-

Dissolution & Deprotonation: Dissolve the starting phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF). Add a weak base, such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Causality: The base deprotonates the hydroxyl group of the phenol to form a more nucleophilic phenoxide anion, which is necessary to initiate the substitution reaction.

-

-

Nucleophilic Substitution: Add 2-chloroacetamide (1.1 eq) to the mixture. Heat the reaction to reflux (typically 60-80°C) and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Causality: The phenoxide anion attacks the electrophilic carbon bearing the chlorine atom in an Sₙ2 reaction, displacing the chloride and forming the ether linkage.

-

-

Workup & Purification: After cooling, filter off the inorganic salts. Evaporate the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Self-Validation: The purity of the final product must be confirmed by analytical methods such as NMR and Mass Spectrometry to ensure the absence of starting materials and byproducts.

-

Proposed Workflow: Synthesis of 2-(4-Fluoro-phenoxy)-acetamidine

A direct synthesis for this specific molecule is not widely reported. However, a robust and logical synthetic route can be postulated via the Pinner reaction, a classic method for converting nitriles to amidines.

Caption: Proposed two-step synthesis of 2-(4-Fluoro-phenoxy)-acetamidine.

Experimental Protocol: Proposed Synthesis via Pinner Reaction

-

Synthesis of 2-(4-Fluorophenoxy)acetonitrile: Following the Williamson ether synthesis protocol described in 3.1, react 4-fluorophenol with chloroacetonitrile instead of 2-chloroacetamide. Purify the resulting nitrile intermediate.

-

Formation of the Imidate (Pinner Salt): Cool a solution of the nitrile (1.0 eq) in anhydrous ethanol to 0°C. Bubble dry hydrogen chloride (HCl) gas through the solution until saturation. Seal the vessel and allow it to stand at low temperature until a precipitate forms.

-

Causality: Under anhydrous acidic conditions, the nitrile is activated by protonation and attacked by ethanol to form a stable imidate ester hydrochloride salt (the "Pinner salt"). Strict anhydrous conditions are critical to prevent hydrolysis back to the carboxylic acid.

-

-

Ammonolysis to the Amidine: Suspend the isolated Pinner salt in anhydrous ethanol. Bubble anhydrous ammonia (NH₃) gas through the suspension or add a saturated solution of ammonia in ethanol. Stir until the reaction is complete.

-

Causality: Ammonia displaces the ethoxy group of the imidate ester to form the final amidine product.

-

-

Purification: After reaction completion, evaporate the solvent. The product, likely an HCl salt, can be purified by recrystallization.

-

Self-Validation: Characterization by ¹H NMR should show the disappearance of the nitrile peak (~2.5-3.0 ppm) and the appearance of broad peaks for the -NH₂ and =NH protons. ¹³C NMR will confirm the conversion of the nitrile carbon (~117 ppm) to the amidine carbon (~165 ppm). High-resolution mass spectrometry should confirm the exact mass of the protonated product.

-

Part 4: Comparative Biological & Therapeutic Outlook

The true difference between the two molecules emerges in their potential biological activities, which are a direct consequence of their altered chemistry.

The Broad Utility of the Phenoxyacetamide Scaffold

The phenoxyacetamide core is a well-established pharmacophore. Its derivatives have demonstrated a remarkable range of activities, making it a "privileged scaffold" in drug discovery.

-

Anticancer Agents: Many phenoxyacetamide derivatives show potent cytotoxic activity against various cancer cell lines, including liver and breast cancer.[2][11] Some have been designed as prodrugs for targeted chemotherapy delivery.[12]

-

MAO Inhibitors: Certain analogues are potent and selective inhibitors of monoamine oxidase A or B (MAO-A, MAO-B), which are important targets for antidepressant drugs.[9][13]

-

Antitubercular and Antimicrobial Agents: Fluorinated and nitrated derivatives of the scaffold have shown significant activity against M. tuberculosis, including resistant strains.[10]

-

Anti-inflammatory and Analgesic Activity: The scaffold is also found in compounds with anti-inflammatory and pain-relieving properties.[1][2]

Predictive Profile of 2-(4-Fluoro-phenoxy)-acetamidine

Based on its unique structural features, we can project a distinct and compelling biological profile for the amidine derivative, suggesting new avenues for research.

-

Targeting Cation-Binding Proteins: The positively charged amidinium group makes it an ideal candidate for targeting enzymes that process cationic substrates. This includes a vast class of serine proteases (e.g., thrombin, trypsin), nitric oxide synthases (NOS), and arginine methyltransferases. The amidine can mimic the guanidinium group of arginine, a common recognition motif.

-

Kinase Inhibition: Many ATP-binding pockets in protein kinases contain key aspartate or glutamate residues. The cationic nature of the amidine could form a strong salt bridge with these residues, a common feature of many potent kinase inhibitors.

-

Improved Pharmacokinetics: The para-fluoro group is expected to increase metabolic stability, leading to a better pharmacokinetic profile compared to a non-fluorinated analogue.[8] This could translate to improved oral bioavailability and a longer duration of action.

-

Novelty and Patentability: As a less-explored scaffold compared to the parent phenoxyacetamide, this derivative offers significant potential for discovering novel biological activities and securing new intellectual property.

Part 5: Conclusion and Future Directions

The distinction between phenoxyacetamide and 2-(4-fluoro-phenoxy)-acetamidine is a clear illustration of rational drug design. While phenoxyacetamide serves as a versatile and proven starting point, the targeted introduction of an acetamidine functional group and a fluorine atom fundamentally transforms the molecule from a neutral, flexible scaffold into a potentially potent, metabolically stable, cationic agent.

Key Differences Summarized:

| Feature | Phenoxyacetamide | 2-(4-Fluoro-phenoxy)-acetamidine |

| Core Identity | Neutral Amide | Basic Amidine (Cationic at pH 7.4) |

| Primary Interactions | H-Bonding | Charge-Assisted H-Bonding (Salt Bridges) |

| Predicted PK Profile | Variable, prone to p-hydroxylation | Enhanced metabolic stability |

| Potential Target Classes | Broad (MAO, various enzymes) | Cation-binding proteins (Proteases, Kinases, NOS) |

For drug development professionals, 2-(4-fluoro-phenoxy)-acetamidine represents not just a derivative, but a strategic leap into a different chemical and biological space. Future research should focus on its synthesis and subsequent screening against target classes where its unique cationic and fluorinated nature would be most advantageous. This comparative analysis provides the foundational logic for pursuing this and similar scaffolds as next-generation therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 537524, N-Phenoxyacetamide. Retrieved from [Link].

-

El-Sayed, N. F., et al. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. Polycyclic Aromatic Compounds. Retrieved from [Link].

-

Zhu, Q., et al. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 19(11), 18620-18639. Retrieved from [Link].

-

Wang, J., et al. (2010). Synthesis of Phenoxy Amide Derivatives. Advanced Materials Research, 113-114, 53-56. Retrieved from [Link].

-

Arshad, M. F., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. RSC Advances, 11(10), 5486-5517. Retrieved from [Link].

-

Al-Ostoot, F. H., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(8), 2496. Retrieved from [Link].

-

Ontosight AI (n.d.). Phenoxyacetamide Properties and Uses. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69314, 2-Phenoxyacetamide. Retrieved from [Link].

-

Zhu, Q., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620-18639. Retrieved from [Link].

-

Rani, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Journal of Chemistry, 2016, 7584793. Retrieved from [Link].

-

Wang, B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2096-2108. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 133754134. Retrieved from [Link].

-

Cheméo (n.d.). Chemical Properties of Phenoxyacetamide (CAS 621-88-5). Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9323790. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 110294669. Retrieved from [Link].

-

NIST (n.d.). Phenoxyacetamide. In NIST Chemistry WebBook. Retrieved from [Link].

-

Al-Ostoot, F. H., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 80-92. Retrieved from [Link].

-

Al-Ostoot, F. H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1526. Retrieved from [Link].

-

Creative Biolabs (n.d.). Prodrug-Doxorubicin-Phenoxyacetamide Synthesis Service. Retrieved from [Link].

- This reference was not directly applicable to the core topic.

-

Arnold, L. A., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 5(9), 1561-1571. Retrieved from [Link].

- This reference was not directly applicable to the core topic.

- This reference was not directly applicable to the core topic.

-

Narang, A. S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. AAPS PharmSciTech, 18(6), 1899-1916. Retrieved from [Link].

- This reference was not directly applicable to the core topic.

- This reference was not directly applicable to the core topic.

- This reference was not directly applicable to the core topic.

- This reference was not directly applicable to the core topic.

- This reference was not directly applicable to the core topic.

- This reference was not directly applicable to the core topic.

- This reference was not directly applicable to the core topic.

-

Singh, R. P., et al. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 215, 46-77. Retrieved from [Link].

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. archivepp.com [archivepp.com]

- 4. 2-Phenoxyacetamide | C8H9NO2 | CID 69314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of Phenoxy Amide Derivatives | Scientific.Net [scientific.net]

- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prodrug-Doxorubicin-Phenoxyacetamide Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 13. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 2-(4-Fluoro-phenoxy)-acetamidine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(4-Fluoro-phenoxy)-acetamidine Derivatives

Authored by: A Senior Application Scientist

Abstract

The 2-(4-fluoro-phenoxy)-acetamidine scaffold represents a compelling area of investigation in medicinal chemistry. This guide synthesizes current knowledge on the biological activities of this class of compounds and their close structural analogs, the phenoxy acetamides. Drawing from a range of preclinical studies, we explore their significant potential as anticancer and antimicrobial agents. This document provides an in-depth analysis of their mechanisms of action, detailed experimental protocols for their evaluation, and insights into structure-activity relationships. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive technical resource to guide future exploration and optimization of these promising derivatives.

Introduction: The Chemical and Therapeutic Landscape

The molecular architecture of 2-(4-fluoro-phenoxy)-acetamidine derivatives combines three key pharmacophoric elements: a phenoxy group, an acetamidine moiety, and a fluorine substituent. Each component contributes to the compound's overall physicochemical properties and potential for biological interaction.

-

The Phenoxy Moiety: The phenoxy group is recognized as a "privileged" structure in drug discovery, frequently found in medications for viral diseases, cancer, and inflammatory conditions.[1] Its presence can enhance target matching, provide selectivity, and increase the potential for hydrogen bonding through its ether oxygen atom.[1][2]

-

The Amidine Group: Amidines are a crucial structural element in a wide array of therapeutic agents, noted for their significant antibacterial, antiviral, antifungal, and antiprotozoal activities.[3] Their basic nature allows them to form strong interactions with biological targets.

-

The Fluoro Substituent: The incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced biological activity.

This guide will delve into the primary therapeutic avenues explored for this chemical class, focusing on their anticancer and antimicrobial potential, which are strongly supported by evidence from closely related phenoxy acetamide and amidine analogs.[2][3][4]

General Synthetic Pathway

While specific synthetic routes can vary, a common and logical approach to synthesizing 2-(4-fluoro-phenoxy)-acetamidine derivatives involves a multi-step process, often beginning with 4-fluorophenol. A plausible pathway is the Pinner reaction, which converts a nitrile intermediate into the desired amidine.

Protocol: Generalized Synthesis via Pinner Reaction

-

Step 1: Synthesis of 2-(4-fluorophenoxy)acetonitrile. 4-fluorophenol is reacted with chloroacetonitrile in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone. The reaction mixture is typically refluxed to drive the nucleophilic substitution, yielding the phenoxyacetonitrile intermediate.[5]

-

Step 2: Formation of the Ethyl Imidate Hydrochloride. The resulting nitrile is dissolved in an anhydrous alcohol (e.g., ethanol) and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation, leading to the precipitation of the ethyl 2-(4-fluorophenoxy)acetimidate hydrochloride salt. This is the core of the Pinner reaction.

-

Step 3: Ammonolysis to form Acetamidine. The isolated imidate salt is then treated with an alcoholic solution of ammonia. This reaction displaces the ethoxy group to form the final 2-(4-fluoro-phenoxy)-acetamidine hydrochloride product, which can be purified through recrystallization.

Caption: Generalized synthetic workflow for 2-(4-fluoro-phenoxy)-acetamidine.

Anticancer Activity: A Primary Therapeutic Target

A substantial body of evidence points to the potent anticancer activity of phenoxy acetamide derivatives, suggesting a strong likelihood of similar or enhanced activity in their acetamidine counterparts.[2][4] The primary mechanisms involve the induction of programmed cell death (apoptosis) and the halting of cellular proliferation.

Mechanisms of Action

-

Induction of Apoptosis via PARP-1 Inhibition: Studies on novel phenoxy acetamide derivatives have demonstrated significant cytotoxic activity against liver (HepG2) and breast (MCF-7) cancer cell lines.[2] A key mechanism is the induction of apoptosis through both intrinsic and extrinsic pathways, with a dominant role for the intrinsic pathway. Molecular docking studies suggest that these compounds bind effectively to the active site of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair.[2] Inhibition of PARP-1 in cancer cells with existing DNA damage leads to an accumulation of errors and triggers apoptosis. This is often accompanied by the upregulation of pro-apoptotic genes (e.g., Bax) and downregulation of anti-apoptotic genes (e.g., Bcl-2).[2]

-

Cell Cycle Arrest: Effective anticancer agents often disrupt the cell cycle. Certain phenoxy acetamide derivatives have been shown to induce cell cycle arrest at the G1/S phase transition, preventing cancer cells from progressing to the DNA synthesis (S) phase and thereby blocking their proliferation.[2]

-

Anti-Metastatic Effects: The spread of cancer to distant organs is a major cause of mortality. Some derivatives have been found to inhibit the migration and invasion of metastatic cancer cells by suppressing the activity of matrix metalloproteinases MMP-2 and MMP-9, enzymes that degrade the extracellular matrix.[2]

Caption: Proposed apoptotic signaling pathway initiated by derivative compounds.

Quantitative Data on Related Compounds

The following table summarizes the cytotoxic activity (IC50 values) of various phenoxy acetamide and phenylacetamide derivatives against several human cancer cell lines, providing a benchmark for the potential efficacy of the target compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Standard | IC50 (µM) | Source |

| Phenoxy Acetamide Derivative (Compound I) | HepG2 (Liver) | 1.43 | 5-Fluorouracil | 5.32 | [2] |

| Pyridazine Hydrazide appended Phenoxy Acetic Acid | HepG2 (Liver) | 6.9 ± 0.7 | 5-Fluorouracil | 8.3 ± 1.8 | [2] |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | PC3 (Prostate) | 52 | Imatinib | 40 | [6][7] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | MCF-7 (Breast) | 100 | Imatinib | 98 | [6][7] |

Key Experimental Protocols

-

Cell Seeding: Plate cancer cells (e.g., HepG2, PC3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[2]

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound (at its IC50 concentration) for 24-48 hours.

-

Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Antimicrobial Activity

The amidine functional group is a well-established pharmacophore in antimicrobial drug design.[3] Coupled with the phenoxy acetamide backbone, which also shows antimicrobial potential, the 2-(4-fluoro-phenoxy)-acetamidine scaffold is a strong candidate for developing new agents to combat bacterial and fungal infections.

Mechanisms of Action

While the precise mechanisms for this specific scaffold require elucidation, related compounds offer compelling leads:

-

Bacterial DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a major class of antibiotics, function by inhibiting these essential enzymes, which are responsible for DNA replication and repair.[8] Acetamide derivatives of ciprofloxacin have shown potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting that the acetamide moiety can be successfully integrated into scaffolds that target these enzymes.[8] Molecular docking studies of other acetamide hybrids have also shown favorable binding to bacterial DNA gyrase.[9]

-

Broad-Spectrum Potential: Research on various amidine and acetamide derivatives demonstrates activity against a wide range of pathogens, including both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as fungi.[3][9][10][11]

Quantitative Data on Related Compounds

The following table presents the antimicrobial activity (Minimum Inhibitory Concentration - MIC) of related compounds against representative pathogens.

| Compound Class | Pathogen | MIC (µM or µg/mL) | Standard Drug | Source |

| Monoamidine Bichalcophenes | S. aureus, E. coli | 8 µM (2.7 µg/mL) | N/A | [3] |

| 2-Mercaptobenzothiazole Acetamide Hybrid (2i) | E. coli, S. aureus | Close to standard | Levofloxacin | [9] |

| 5-Acetamidoaurone Derivative (10) | S. aureus, E. coli | As low as 0.78 µM | Gemifloxacin | [10] |

| Ciprofloxacin Acetamide Derivative (CD-10) | B. subtilis | 0.1 µM | Ciprofloxacin | [8] |

| 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (3m) | M. tuberculosis H37Rv | 4 µg/mL | Rifampin | [12] |

Key Experimental Protocols

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized inoculum of the microorganism (e.g., 5x10⁵ CFU/mL) to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8][10][12]

-

Plate Preparation: Pour molten agar medium into a sterile petri dish and allow it to solidify. Spread a standardized microbial suspension evenly over the surface.

-

Well Creation: Create uniform wells in the agar using a sterile borer.

-

Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

Analysis: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented).[9]

Other Potential Therapeutic Applications

The versatility of the phenoxy acetamide core suggests that 2-(4-fluoro-phenoxy)-acetamidine derivatives may possess a broader pharmacological profile.

-

Anti-inflammatory and Analgesic Activity: Several studies have reported that 2-(substituted phenoxy) acetamide derivatives exhibit significant anti-inflammatory and analgesic properties.[4][13][14] Some compounds have shown efficacy comparable to standard drugs in preclinical models.[14]

-

Antitubercular Activity: The threat of multidrug-resistant tuberculosis necessitates new therapeutic agents. A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives showed potent activity against Mycobacterium tuberculosis H37Rv, with some compounds also being effective against rifampin-resistant strains.[12]

-

Monoamine Oxidase (MAO) Inhibition: Phenoxy acetamide derivatives have been investigated as selective inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative conditions like Parkinson's and Alzheimer's disease.[15]

Conclusion and Future Directions

The 2-(4-fluoro-phenoxy)-acetamidine scaffold is a highly promising platform for the development of novel therapeutic agents. Based on extensive evidence from structurally related phenoxy acetamides and amidines, these compounds are poised to exhibit potent anticancer activity, primarily through the induction of apoptosis and cell cycle arrest, and broad-spectrum antimicrobial activity by targeting essential bacterial enzymes.

Future research should focus on:

-

Synthesis and Screening: A focused synthesis campaign to create a library of 2-(4-fluoro-phenoxy)-acetamidine derivatives with systematic variations to probe structure-activity relationships.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets for the most active compounds through biochemical assays, proteomics, and crystallography.

-

In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Other Activities: Screening promising derivatives against other potential targets, including inflammatory pathways and viral enzymes, to fully realize their therapeutic potential.

This guide provides a solid foundation, grounded in established scientific literature, to catalyze further innovation in this exciting area of medicinal chemistry.

References

-

Al-Ostoot, F. H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]

-

Hussin, N. H., et al. (n.d.). Amidine containing compounds: Antimicrobial activity and its potential in combating drug resistance: A review. PMC - NIH. Available at: [Link]

-

Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PMC. Available at: [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Available at: [Link]

-

Moussa, A., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. Available at: [Link]

-

Javaid, K., et al. (2019). acetamide linked azetidinone-benzimidazole derivatives: synthesis and antibacterial activity. ResearchGate. Available at: [Link]

-

Youssef, A. M., et al. (2014). Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin. MDPI. Available at: [Link]

-

Staszewska-Krajewska, O., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PMC - NIH. Available at: [Link]

-

Priyanka, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available at: [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]

-

Wang, B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. Available at: [Link]

-

Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC - NIH. Available at: [Link]

-

Prabhuswamy, A., et al. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry. Available at: [Link]

-

Wei, P. P., et al. (2023). QSAR Studies Of Some Phenoxy Acetamide Derivatives As Selective MAO-B Inhibitors. ResearchGate. Available at: [Link]

-

Priyanka, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. Available at: [Link]

Sources

- 1. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin [mdpi.com]

- 9. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide & Safety Profile: 2-(4-Fluorophenoxy)acetamidine

This guide serves as an advanced technical manual and Safety Data Sheet (SDS) analysis for 2-(4-Fluorophenoxy)acetamidine . It is designed for research scientists and drug development professionals who require not just compliance data, but a mechanistic understanding of the compound's physicochemical behavior, stability profile, and handling protocols.

CAS Number: 284029-62-5 Formula: C₈H₉FN₂O Molecular Weight: 168.17 g/mol Synonyms: 2-(4-fluorophenoxy)ethanimidamide; 2-(4-Fluoro-phenoxy)-acetamidine.[1]

Part 1: Chemical Identity & Characterization[2]

Structural Context in Drug Discovery

2-(4-Fluorophenoxy)acetamidine is a functionalized amidine building block. In medicinal chemistry, the amidine group (

Physicochemical Properties

-

Physical State: Typically an off-white to pale yellow solid.

-

Basicity: Amidines are strong organic bases (

). Consequently, this compound is frequently supplied and handled as a hydrochloride salt to prevent hydrolysis and reaction with atmospheric CO₂. -

Solubility: Soluble in polar organic solvents (DMSO, Methanol). Free bases are sparingly soluble in water; salts are water-soluble.

| Property | Value (Predicted/Experimental) |

| Melting Point | 105–110 °C (Free base) / >200 °C (HCl salt) |

| Boiling Point | ~285 °C (Predicted at 760 mmHg) |

| LogP | 1.1 (Lipophilic, membrane permeable) |

| H-Bond Donors | 2 |

| H-Bond Acceptors | 2 |

Part 2: Hazard Identification & Toxicology (The Core SDS)

GHS Classification (Derived)

As a research chemical with limited specific toxicological data, the hazard profile is derived from Structure-Activity Relationships (SAR) of analogous amidines and fluorinated aromatics.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[2][3] | H302 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[3][4][5][6][7][8] | H315 |

| Eye Damage/Irritation | 2A | Causes serious eye irritation.[3][4][5][7][8] | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[3][5][7][9] | H335 |

Mechanistic Toxicology

-

Amidine Moiety: The high basicity of the acetamidine group causes local tissue irritation (H315, H319). Inhalation of dusts can neutralize the protective mucous lining of the respiratory tract, leading to inflammation (H335).

-

Fluorinated Phenoxy Group: While generally stable, metabolic cleavage (though slow) could theoretically release fluoride ions or phenolic metabolites, necessitating the H302 classification as a precaution against systemic toxicity.

Part 3: Safe Handling & Exposure Controls[11]

Engineering Controls

The primary risk with acetamidines is their hygroscopic nature and potential to form carbonates upon exposure to air.

-

Atmosphere: Handle under dry nitrogen or argon.

-

Ventilation: Use a certified chemical fume hood maintaining a face velocity of >100 fpm.

Protocol: Safe Transfer & Weighing

This protocol ensures containment of the potent basic solid.

-

Preparation: Equilibrate the container to room temperature before opening to prevent condensation (amidine salts are hygroscopic).

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses with side shields.

-

Transfer: Weigh inside the fume hood. If using the free base, avoid metal spatulas that may corrode; use glass or high-density polyethylene (HDPE).

-

Decontamination: Wipe the balance area with a dilute acetic acid solution (5%) to neutralize any basic residues, followed by water.

Workflow Visualization

The following diagram outlines the logical decision process for handling and storage.

Figure 1: Decision logic for the intake and storage of 2-(4-Fluorophenoxy)acetamidine based on chemical form.

Part 4: Stability & Reactivity

Chemical Incompatibilities[12]

-

Strong Oxidizing Agents: Reaction may produce toxic nitrogen oxides (NOx) and hydrogen fluoride (HF).

-

Acids: Exothermic reaction. The compound will protonate immediately.

-

Acid Chlorides/Anhydrides: Will react rapidly at the amidine nitrogen to form acyl-amidines.

-

Moisture/CO₂: The free base absorbs CO₂ from the air to form carbonates. It hydrolyzes in water over time to form the corresponding amide [2-(4-fluorophenoxy)acetamide] and ammonia.

Decomposition Products

Thermal decomposition (e.g., in a fire) releases:

-

Carbon oxides (

) -

Nitrogen oxides (

) -

Hydrogen fluoride (

) — CRITICAL SAFETY HAZARD

Part 5: Emergency Response Protocols

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes.[10][3][5][6][7][8][11] The basic nature requires prolonged irrigation to prevent corneal damage.

-

Skin Contact: Wash with soap and water.[10][3][4][5][8][9][11] Do not use solvents (ethanol/DMSO) as they may increase transdermal absorption of the fluorinated motif.

-

Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia combined with basic burns to the esophagus is high. Rinse mouth with water.[3][6][7][8]

Fire-Fighting Measures

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[8][11] Do not use a water jet, which may spread the chemical.

-

Specific Hazard: Evolution of HF gas. Firefighters must wear full SCBA (Self-Contained Breathing Apparatus) with acid-gas rated cartridges or positive pressure supply.

Emergency Decision Tree

Figure 2: Emergency response workflow prioritizing containment and immediate medical intervention.[6]

References

-

PubChem. (n.d.).[1] 2-(4-Fluorophenoxy)acetamidine (CID 2774684).[1] National Library of Medicine. Retrieved from [Link]

-

ECHA. (n.d.). Guidance on the Application of the CLP Criteria. European Chemicals Agency. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

- 1. 2-(4-Fluoro-phenoxy)-acetamidine | C8H9FN2O | CID 2774684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. angenechemical.com [angenechemical.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. cdms.telusagcg.com [cdms.telusagcg.com]

- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

Methodological & Application

Application Note: Using 2-(4-Fluoro-phenoxy)-acetamidine as a Serine Protease Inhibitor

Introduction & Mechanism of Action

2-(4-Fluoro-phenoxy)-acetamidine is a synthetic, low-molecular-weight competitive inhibitor targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa, Urokinase). Unlike broad-spectrum electrophilic inhibitors (e.g., PMSF) that covalently modify the catalytic serine, this compound functions via reversible, non-covalent binding , making it an ideal tool for kinetic characterization, crystallization chaperoning, and reversible active-site titration.

Structural Basis of Inhibition

The potency of 2-(4-Fluoro-phenoxy)-acetamidine is derived from its structural mimicry of the arginine side chain, the natural P1 residue for trypsin-like proteases.

-

Amidine Headgroup: The positively charged amidine functionality (

) forms a critical salt bridge with the carboxylate side chain of Asp189 (chymotrypsin numbering) located at the bottom of the S1 specificity pocket. -

Phenoxy Linker: The ether linkage provides rotational flexibility, allowing the phenyl ring to engage in hydrophobic

-stacking interactions within the enzyme's active site cleft. -

4-Fluoro Substituent: The fluorine atom at the para position serves two roles:

-

Metabolic Stability: Blocks para-hydroxylation (a common metabolic clearance route).

-

Electronic Modulation: Increases the lipophilicity of the phenyl ring while modulating the pKa of the amidine, often enhancing binding affinity (

) compared to the unsubstituted analog.

-

Mechanistic Pathway Visualization

The following diagram illustrates the competitive binding equilibrium and the specific molecular interactions driving inhibition.

Figure 1: Competitive inhibition mechanism. The inhibitor competes with the substrate for the free enzyme (E), forming a dead-end EI complex driven by electrostatic stabilization (Asp189).

Experimental Protocols

Protocol A: Reagent Preparation & Solubility

Critical Note: The free base of acetamidines is often unstable. This compound is typically supplied as a Hydrochloride (HCl) salt .

| Parameter | Specification |

| Molecular Weight | ~204.6 g/mol (HCl salt) |

| Solubility | Water (>10 mM), DMSO (>50 mM) |

| Storage | -20°C, Desiccated. Hygroscopic. |

| Stability | Stock solutions in DMSO stable for 3 months at -20°C. |

Step-by-Step Preparation:

-

Weighing: Weigh 2.05 mg of 2-(4-Fluoro-phenoxy)-acetamidine·HCl.

-

Solubilization: Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Master Stock . Vortex for 30 seconds.

-

Working Solution: Dilute the Master Stock 1:100 in Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to yield a 100 µM Working Stock .

-

Caution: Do not store diluted working stocks; prepare fresh daily to prevent hydrolysis of the amidine group.

-

Protocol B: Determination of IC50 (Inhibition Potency)

This protocol uses a standard chromogenic substrate (e.g., BAPNA for Trypsin or S-2238 for Thrombin) to determine the concentration required for 50% inhibition.

Materials:

-

Enzyme: Bovine Trypsin (10 nM final) or Thrombin.

-

Substrate:

-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). -

Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM

, pH 7.8. -

Detection: Absorbance at 405 nm (p-nitroaniline release).

Workflow:

-

Plate Setup: Use a 96-well clear flat-bottom plate.

-

Inhibitor Series: Prepare a 1:3 serial dilution of the inhibitor in Assay Buffer (Range: 100 µM to 0.1 nM).

-

Enzyme Addition: Add 50 µL of Enzyme solution to each well. Incubate for 10 minutes at 25°C to allow E-I equilibrium.

-

Reaction Initiation: Add 50 µL of Substrate (at

concentration, typically 100 µM for BAPNA). -

Measurement: Monitor

kinetically for 20 minutes (reading every 30 seconds). -

Analysis: Calculate initial velocity (

) for each concentration. Plot % Activity vs. log[Inhibitor].

Protocol C: Mode of Inhibition (Lineweaver-Burk Analysis)

To confirm the competitive nature of the inhibitor, vary both substrate and inhibitor concentrations.

Workflow Diagram:

Figure 2: Kinetic characterization workflow for defining the mode of inhibition.

Data Interpretation:

-

Competitive Inhibition: The Lineweaver-Burk plot will show lines intersecting exactly on the Y-axis (

is unchanged). The X-intercept ( -

Calculation of

: Use the Cheng-Prusoff equation for competitive inhibitors:

Comparative Analysis & Advantages

Unlike peptide-based inhibitors (e.g., Leupeptin) or covalent modifiers (e.g., PMSF), 2-(4-Fluoro-phenoxy)-acetamidine offers specific advantages for structural biology and reversible assays.

| Feature | 2-(4-F-phenoxy)-acetamidine | PMSF | Leupeptin |

| Binding Mode | Reversible, Non-covalent | Irreversible, Covalent | Reversible (Hemiacetal) |

| Target Specificity | S1 Pocket (Trypsin-like) | Broad Serine Protease | Serine/Cysteine Proteases |

| Stability | High (in solution) | Hydrolyzes rapidly in water | Moderate |

| Use Case | Crystallography, Kinetic Probes | Lysis Buffer Protection | Cell Culture |

References

-

Mechanism of Amidine Inhibition

-

Katz, B. A., et al. (1995). "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology.

-

-

S1 Pocket Specificity

-

Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews.

-

-

Synthesis of Phenoxy-Acetamidines

-

Stürzebecher, J., et al. (1997). "Structure-activity relationships of amidine-derived inhibitors of coagulation factor Xa." Journal of Medicinal Chemistry.

-

-

Assay Methodology (Chromogenic)

-

Lottenberg, R., et al. (1981). "Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates." Methods in Enzymology.

-

Reagents for coupling 2-(4-Fluoro-phenoxy)-acetamidine in heterocycle synthesis

Application Note: Strategic Heterocycle Construction using 2-(4-Fluoro-phenoxy)-acetamidine

Executive Summary